N1-(2,5-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide
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Description
N1-(2,5-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C17H16F2N2O3 and its molecular weight is 334.323. The purity is usually 95%.
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Scientific Research Applications
Novel Synthetic Approaches and Chemical Properties
Synthesis of Oxalamides : A novel synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, showcasing the operational simplicity and high yield of the method. This method is valuable for producing anthranilic acid derivatives and oxalamides, indicating potential utility in synthesizing compounds like N1-(2,5-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide (Mamedov et al., 2016).
Characterization and Supramolecular Assemblies of Aryl–perfluoroaryl Oxalamides : Study on the cocrystallization of N,N′-diaryloxalamides with pentafluorophenol (pfp) highlights the role of hydrogen bonding and steric effects in the structure of supramolecular assemblies. This research could provide insights into the molecular interactions and assembly behaviors of related compounds, including this compound (Piotrkowska et al., 2007).
Electrochemical Applications : Oxalamide-based compounds have been explored for their electrochemical properties and applications in catalysis. For instance, compounds with oxalamide structures have been used in copper-catalyzed hydroxylation reactions, showcasing their potential as catalysts in organic synthesis (Xia et al., 2016).
Molecular Interactions and Stability
- Intramolecular Hydrogen Bonding : Research on oxamide derivatives, including N-(2-hydroxyphenyl)-N′-(2-methoxyphenyl)oxamide, emphasizes the significance of intramolecular hydrogen bonding in stabilizing the molecular structure. These findings are relevant for understanding the chemical behavior and stability of this compound (Martínez-Martínez et al., 1998).
Reactivity and Catalysis
- Reactivity of Oxalamide-Based Carbenes : The study of the reactivity of oxalamide-based carbene in the synthesis of cyclopropanation products and complexes with metals such as selenium and rhodium highlights the versatility of oxalamide compounds in organic synthesis and catalysis (Braun et al., 2012).
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c1-24-15-5-3-2-4-11(15)8-9-20-16(22)17(23)21-14-10-12(18)6-7-13(14)19/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYYGWFZTWJRKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.